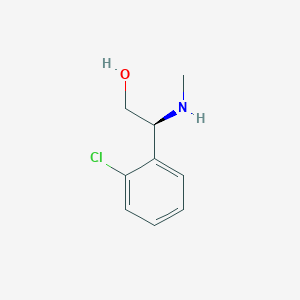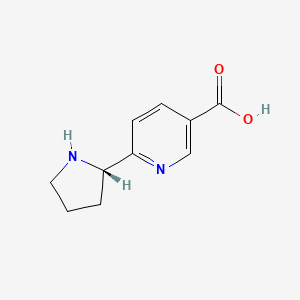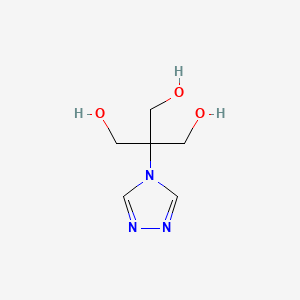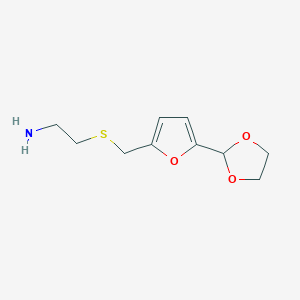
(S)-2-Acetamido-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Acetamido-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is a derivative of leucine, one of the essential amino acids, and is characterized by the presence of an acetamido group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-5-methylhexanoic acid typically involves the acylation of leucine. One common method is the reaction of leucine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the acetamido derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where leucine is reacted with acetic anhydride under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamido-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Acetamido-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Industry: It is used in the production of various biochemical products and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Acetamido-5-methylhexanoic acid involves its incorporation into peptides and proteins. The acetamido group can interact with various enzymes and receptors, influencing their activity. The compound can also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Leucine: The parent amino acid from which (S)-2-Acetamido-5-methylhexanoic acid is derived.
Isoleucine: Another branched-chain amino acid with similar structural features.
Valine: A branched-chain amino acid that shares some chemical properties with this compound.
Uniqueness
This compound is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity compared to its parent amino acid, leucine. This modification allows it to participate in different chemical reactions and interact with biological molecules in unique ways.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m0/s1 |
InChI Key |
DVFFMAIDIFRYDO-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


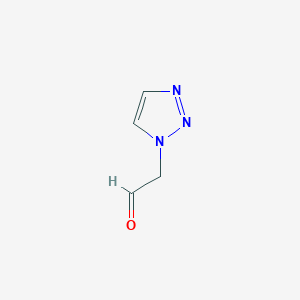
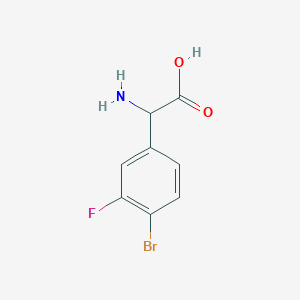
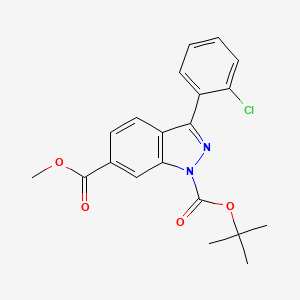
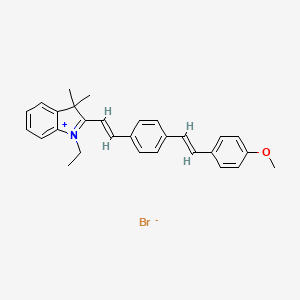
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

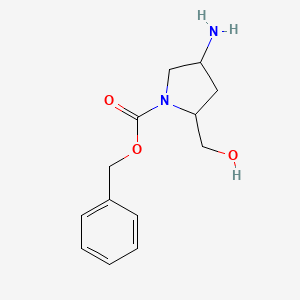


![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
